molecular formula C19H19FN4O B3020921 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1172104-13-0

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B3020921
CAS No.: 1172104-13-0
M. Wt: 338.386
InChI Key: HQLDPBMAYSXNLS-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a piperazine ring, which is further connected to a fluorophenyl group. The presence of these functional groups imparts distinctive chemical properties, making it a subject of study in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole intermediate, which is then alkylated with a suitable piperazine derivative. The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction can lead to the formation of the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the fluorophenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-chlorophenyl)methanone
  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-bromophenyl)methanone
  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methylphenyl)methanone

Uniqueness

Compared to its analogs, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and potentially increasing its biological activity. This makes it a more attractive candidate for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-15-7-5-14(6-8-15)19(25)24-11-9-23(10-12-24)13-18-21-16-3-1-2-4-17(16)22-18/h1-8H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLDPBMAYSXNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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